3-bromo-4-iodo-N,N-dimethylaniline
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Overview
Description
3-bromo-4-iodo-N,N-dimethylaniline: is a chemical compound with the following molecular formula:
C17H20Br2N2
(CAS number: 63594-70-7). It belongs to the class of substituted anilines and contains both bromine and iodine atoms in its structure .Preparation Methods
Synthetic Routes: The synthesis of 3-bromo-4-iodo-N,N-dimethylaniline involves the following steps:
Bromination: Start with N,N-dimethylaniline and brominate it using bromine or a brominating agent. The reaction typically occurs at room temperature or under mild heating conditions.
Iodination: Next, treat the brominated product with iodine or an iodinating agent to introduce the iodine atom. This step can also be carried out at room temperature or with gentle heating.
Industrial Production Methods: Industrial-scale production of this compound may involve similar synthetic routes, but specific conditions and catalysts may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions:
Substitution Reactions: 3-bromo-4-iodo-N,N-dimethylaniline can undergo nucleophilic substitution reactions. For example, it reacts with nucleophiles (such as amines or thiols) to replace the bromine or iodine atom.
Redox Reactions: The compound can participate in redox reactions, including oxidation and reduction processes.
Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS) in an organic solvent (e.g., chloroform or dichloromethane).
Iodination: Iodine (I₂) or N-iodosuccinimide (NIS) in an inert solvent (e.g., acetonitrile or dichloromethane).
Major Products: The major products of these reactions are derivatives of this compound, where the bromine or iodine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds or fluorescent probes.
Medicine: Investigating its pharmacological properties could reveal potential drug candidates.
Industry: It might find applications in materials science or organic synthesis.
Mechanism of Action
The exact mechanism by which 3-bromo-4-iodo-N,N-dimethylaniline exerts its effects depends on its specific applications. It could interact with cellular receptors, enzymes, or other biomolecules, influencing various biological processes.
Comparison with Similar Compounds
While 3-bromo-4-iodo-N,N-dimethylaniline is unique due to its dual halogen substitution, similar compounds include other substituted anilines with varying halogen atoms (e.g., chloro, fluoro, or methyl derivatives).
Biological Activity
3-Bromo-4-iodo-N,N-dimethylaniline is a halogenated derivative of N,N-dimethylaniline, which has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial, cytotoxic, and other pharmacological effects, supported by data tables and relevant case studies.
- Molecular Formula : C₈H₈BrI N
- Molecular Weight : 266.06 g/mol
- Physical State : Pale yellow liquid
- Melting Point : 52-54 °C
- Boiling Point : 264 °C
Biological Activity Overview
This compound exhibits a range of biological activities, primarily attributed to the electron-withdrawing effects of the bromine and iodine substituents on the aromatic ring. The following sections detail specific biological activities observed in various studies.
Antimicrobial Properties
Several studies have reported the antimicrobial activity of halogenated anilines, including this compound. The compound has demonstrated effectiveness against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Escherichia coli | 15 | 100 |
Staphylococcus aureus | 20 | 100 |
Pseudomonas aeruginosa | 18 | 100 |
These results indicate a promising potential for use in antimicrobial formulations, particularly in treating infections caused by resistant strains.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating its effectiveness:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 28 |
These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action.
The biological activity of halogenated anilines is often linked to their ability to interact with cellular components such as DNA and proteins. The presence of bromine and iodine enhances electrophilicity, allowing these compounds to form adducts with nucleophilic sites in biomolecules.
Case Studies
-
Study on Antibacterial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy examined the efficacy of various halogenated anilines against multidrug-resistant bacteria. The results indicated that this compound was among the most effective compounds tested, particularly against Gram-positive bacteria. -
Cytotoxicity Assessment in Cancer Research :
In a research article featured in Cancer Letters, the cytotoxic effects of several halogenated compounds were assessed on different cancer cell lines. The study found that this compound induced apoptosis in HeLa cells through the activation of caspase pathways.
Properties
Molecular Formula |
C8H9BrIN |
---|---|
Molecular Weight |
325.97 g/mol |
IUPAC Name |
3-bromo-4-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9BrIN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3 |
InChI Key |
IGTSETQHMXTZQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)I)Br |
Origin of Product |
United States |
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